1-[1-(1,3-benzothiazol-2-yl)-5-(propan-2-yl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxamide
Description
This compound integrates a 1,3-benzothiazole moiety, a 5-isopropyl-substituted pyrazole core, and a piperidine-4-carboxamide group. The benzothiazole ring is a privileged scaffold in medicinal chemistry, known for its bioactivity in kinase inhibition and antimicrobial applications . The pyrazole ring, substituted with a propan-2-yl group, enhances steric bulk and modulates lipophilicity, while the piperidine carboxamide contributes to hydrogen bonding and solubility. Structural analogs in the literature often replace the benzothiazole with other heterocycles (e.g., pyrimidines or thiophenes) or modify substituents on the pyrazole and piperidine rings to tune pharmacological properties .
Properties
IUPAC Name |
1-[1-(1,3-benzothiazol-2-yl)-5-propan-2-ylpyrazole-3-carbonyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c1-12(2)16-11-15(19(27)24-9-7-13(8-10-24)18(21)26)23-25(16)20-22-14-5-3-4-6-17(14)28-20/h3-6,11-13H,7-10H2,1-2H3,(H2,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQIQDDCOUTSPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)N4CCC(CC4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Overview
1-[1-(1,3-benzothiazol-2-yl)-5-(propan-2-yl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential therapeutic benefits. This article explores its applications in medicinal chemistry, pharmacology, and other relevant areas.
Medicinal Chemistry
Anticancer Activity : The compound has shown promise in preclinical studies as an anticancer agent. It operates by inhibiting specific cellular pathways involved in tumor growth and proliferation. Research indicates that derivatives of benzothiazole compounds often exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancers .
Antimicrobial Properties : Studies have demonstrated that this compound exhibits antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
Pharmacological Applications
Neurological Disorders : There is emerging evidence suggesting that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The benzothiazole moiety is known for its ability to cross the blood-brain barrier, making it a suitable candidate for central nervous system (CNS) applications .
Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in conditions such as rheumatoid arthritis and other inflammatory disorders .
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of benzothiazole derivatives, including the target compound. In vitro assays demonstrated that these compounds inhibited cell proliferation in human cancer cell lines, with IC50 values indicating potent activity at low concentrations .
Case Study 2: Antimicrobial Testing
A comprehensive antimicrobial evaluation was conducted where the compound was tested against a panel of pathogens. Results indicated a significant reduction in bacterial viability, supporting its potential as a lead compound for developing new antibiotics .
Chemical Reactions Analysis
Amide Hydrolysis and Carboxylic Acid Formation
The carboxamide group (-CONH₂) is susceptible to hydrolysis under acidic or basic conditions, yielding a carboxylic acid derivative. This reaction is critical for modifying bioavailability or generating intermediates for further functionalization. For example:
Similar hydrolysis pathways are observed in structurally related carboxamide compounds .
Key Factors:
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Acid-Catalyzed Hydrolysis : Proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity.
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Base-Catalyzed Hydrolysis : Involves hydroxide ion attack on the carbonyl carbon.
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Reaction conditions (e.g., HCl/H₂O or NaOH/EtOH) and temperature significantly influence reaction rates .
Pyrazole Ring Reactivity
The pyrazole core (1H-pyrazole) can undergo electrophilic substitution at the 4-position, though steric hindrance from the isopropyl group may limit reactivity. Potential reactions include:
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Nitration : Introduction of nitro groups using HNO₃/H₂SO₄.
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Halogenation : Bromination or chlorination via NBS or Cl₂/FeCl₃.
Benzothiazole Ring Reactivity
The benzothiazole moiety participates in:
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Nucleophilic Aromatic Substitution : At the 2-position with strong nucleophiles (e.g., amines or thiols) .
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Oxidation : Conversion to sulfoxide or sulfone derivatives using oxidizing agents like H₂O₂.
Piperidine Ring Modifications
The piperidine ring may undergo:
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N-Alkylation/Acylation : Reacting with alkyl halides or acyl chlorides to form quaternary ammonium salts .
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Ring-Opening Reactions : Under strong acidic conditions, leading to linear amines .
Cross-Coupling Reactions
The compound’s aromatic systems are amenable to palladium-catalyzed cross-couplings, a strategy widely used in medicinal chemistry:
These reactions enable precise structural diversification for SAR studies .
Condensation and Cyclization Reactions
The carbonyl group facilitates condensation with nucleophiles (e.g., hydrazines, hydroxylamines), forming fused heterocycles. For instance:
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Schiff Base Formation : Reaction with primary amines to generate imine derivatives .
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Cycloaddition : Participation in [3+2] cycloadditions with nitriles or azides .
Solvolysis and Stability
The compound’s stability in solvents is pH-dependent:
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Aprotic Solvents (DMF, THF) : Promote nucleophilic reactions at the carboxamide group.
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Protic Solvents (EtOH, H₂O) : Enhance hydrolysis rates under acidic/basic conditions.
Degradation Pathways :
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Thermal decomposition above 200°C, releasing CO₂ and NH₃.
Comparative Reactivity of Analogous Compounds
The table below highlights reactivity trends in structurally related molecules:
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Key Observations :
- The target compound’s benzothiazole-pyrazole hybrid distinguishes it from pyrazolopyrimidine-based analogs (e.g., ), which prioritize hydrogen-bonding interactions via pyrimidine nitrogens.
- The piperidine-4-carboxamide group contrasts with carboxylic acid derivatives (), likely improving blood-brain barrier (BBB) avoidance due to higher topological polar surface area (tPSA) .
Pharmacological and Physicochemical Properties
Table 2: Pharmacological and Physicochemical Comparisons
Preparation Methods
Formation of the Pyrazole Ring
The 5-isopropyl-1H-pyrazole-3-carboxylic acid intermediate is synthesized via a cyclocondensation reaction. A diketone bearing an isopropyl group (e.g., 3-isopropyl-2,4-pentanedione) reacts with hydrazine hydrate under acidic or basic conditions to form the pyrazole ring.
Example Protocol
Introduction of the 1,3-Benzothiazole Group
The benzothiazole moiety is introduced via a nucleophilic aromatic substitution or cyclization. A common method involves reacting 2-aminothiophenol with a carboxylic acid derivative. For the target compound, the pyrazole-3-carboxylic acid is converted to an acid chloride (using thionyl chloride) and subsequently coupled with 2-aminothiophenol.
Example Protocol
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Activation : Pyrazole-3-carboxylic acid (1.0 eq) is treated with SOCl₂ (2.0 eq) at reflux for 2 hours to form the acid chloride.
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Coupling : The acid chloride is reacted with 2-aminothiophenol (1.1 eq) in dichloromethane (DCM) with triethylamine (TEA, 2.0 eq) as a base.
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Cyclization : The intermediate is heated at 80°C in toluene with p-toluenesulfonic acid (PTSA, 0.1 eq) to form the benzothiazole ring.
Preparation of Piperidine-4-Carboxamide
Protection of Piperidine-4-Carboxylic Acid
Piperidine-4-carboxylic acid is protected as its tert-butoxycarbonyl (Boc) derivative to prevent side reactions during subsequent steps.
Example Protocol
Conversion to Carboxamide
The Boc-protected piperidine-4-carboxylic acid is converted to the carboxamide via activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), followed by reaction with ammonium chloride.
Example Protocol
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Activation : Boc-piperidine-4-carboxylic acid (1.0 eq), EDC (1.5 eq), HOBt (1.5 eq) in DCM.
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Amination : Add ammonium chloride (2.0 eq) and TEA (3.0 eq), stir at room temperature for 12 hours.
Final Coupling of Fragments
Amide Bond Formation
The benzothiazole-pyrazole-3-carboxylic acid is coupled to piperidine-4-carboxamide using EDC/HOBt-mediated amidation.
Example Protocol
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Reactants : Benzothiazole-pyrazole-3-carboxylic acid (1.0 eq), piperidine-4-carboxamide (1.2 eq).
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Conditions : EDC (1.5 eq), HOBt (1.5 eq), TEA (2.0 eq) in DCM at 0°C to room temperature for 12 hours.
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Purification : Column chromatography (silica gel, ethyl acetate/hexane).
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Yield : ~65–75%.
Optimization and Challenges
Regioselectivity in Pyrazole Formation
The isopropyl group at the 5-position of the pyrazole requires careful control of reaction conditions to avoid regioisomeric byproducts. Polar solvents (e.g., DMF) and elevated temperatures (100°C) favor the desired regiochemistry.
Stability of Intermediates
The Boc-protected piperidine intermediate is hygroscopic and requires anhydrous conditions during handling. Storage under nitrogen is recommended.
Scalability
Large-scale reactions (>100 g) may require alternative solvents (e.g., MTBE) to improve solubility and reduce costs.
Analytical Characterization
Critical data for intermediates and the final compound include:
| Parameter | Method | Result |
|---|---|---|
| Purity | HPLC (C18 column) | ≥98% (254 nm) |
| Mass Spec | HRMS (ESI+) | m/z calculated for C₂₀H₂₂N₅O₂S: 420.1441; found: 420.1445 [M+H]⁺ |
| 1H-NMR (400 MHz, DMSO-d6) | - | δ 1.35 (d, 6H, CH(CH₃)₂), 2.95–3.10 (m, 4H, piperidine), 7.45–8.20 (m, 4H, aromatic) |
Q & A
Q. What are the recommended synthetic routes for 1-[1-(1,3-benzothiazol-2-yl)-5-(propan-2-yl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s synthesis likely involves multi-step coupling reactions. For example, the benzothiazole moiety can be introduced via nucleophilic substitution or condensation reactions, as seen in similar benzothiazole-pyrazole hybrids . Key steps include:
- Amide bond formation : Use coupling agents like HATU or EDC/NHS to link the pyrazole-carbonyl group to the piperidine-carboxamide backbone.
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DCM) enhance reactivity, while temperature control (0–25°C) minimizes side reactions .
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) may facilitate Suzuki-Miyaura coupling for aryl substitutions .
Q. Which spectroscopic and analytical techniques are critical for structural validation of this compound?
- Methodological Answer : Comprehensive characterization requires:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and connectivity (e.g., benzothiazole C2 linkage, piperidine ring conformation) .
- IR spectroscopy : Detect carbonyl stretching (~1650–1750 cm⁻¹) and secondary amide bands (~3300 cm⁻¹) .
- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
- Elemental analysis : Confirm purity (>95%) by matching calculated vs. experimental C/H/N/S values .
Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with improved properties?
- Methodological Answer : Computational workflows include:
- Density Functional Theory (DFT) : Optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .
- Molecular docking : Screen against target proteins (e.g., enzymes with benzothiazole-binding pockets) using AutoDock Vina or Schrödinger Suite .
- ADMET prediction : Tools like SwissADME evaluate solubility, permeability, and metabolic stability .
Advanced Research Questions
Q. How should researchers design experiments to analyze structure-activity relationships (SAR) for this compound?
- Methodological Answer : SAR studies require systematic variation of substituents and functional groups:
- Core modifications : Replace the isopropyl group on the pyrazole with bulkier alkyl chains (e.g., tert-butyl) to assess steric effects on binding .
- Bioisosteric replacements : Substitute benzothiazole with benzoxazole or benzimidazole to evaluate heterocycle-specific interactions .
- In vitro assays : Pair synthetic derivatives with enzymatic inhibition assays (e.g., kinase or protease targets) to correlate structural changes with activity .
Q. What strategies resolve contradictions between computational predictions and experimental biological activity data?
- Methodological Answer : Discrepancies may arise from:
- Solvent effects : Computational models often assume vacuum or implicit solvent; use explicit solvent MD simulations to refine binding poses .
- Protein flexibility : Employ ensemble docking to account for receptor conformational changes .
- Experimental validation : Use X-ray crystallography (e.g., of protein-ligand complexes) to resolve ambiguous docking results .
Q. How can researchers optimize the compound’s solubility and bioavailability without compromising target affinity?
- Methodological Answer : Strategies include:
- Prodrug design : Introduce hydrolyzable groups (e.g., ester or phosphate) to the carboxamide moiety for enhanced aqueous solubility .
- Salt formation : Pair the compound with counterions (e.g., hydrochloride) to improve crystallinity and dissolution .
- Lipid formulation : Use nanoemulsions or liposomes to bypass poor gastrointestinal absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
